Silybin 11-O-phosphate sodium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
158059-03-1 |
|---|---|
Molecular Formula |
C25H22NaO13P |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
sodium;[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2,3-dihydro-1,4-benzodioxin-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C25H23O13P.Na/c1-34-17-6-11(2-4-14(17)27)24-20(10-35-39(31,32)33)36-16-5-3-12(7-18(16)37-24)25-23(30)22(29)21-15(28)8-13(26)9-19(21)38-25;/h2-9,20,23-28,30H,10H2,1H3,(H2,31,32,33);/q;+1/p-1/t20-,23+,24-,25-;/m1./s1 |
InChI Key |
LVRVQGOMJLNILJ-WQBQLIDWSA-M |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)COP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modification Research
Regioselective Phosphorylation Approaches for Silybin (B1146174) 11-O-phosphate Sodium Salt Synthesis
The introduction of a phosphate (B84403) group is a well-established strategy to increase the water solubility of poorly soluble drug molecules. In the case of silybin, which possesses multiple hydroxyl groups with varying reactivity, achieving regioselective phosphorylation is a key synthetic challenge. rsc.orgpsu.edu The primary alcoholic group at the C-23 position and the phenolic hydroxyl groups at C-5, C-7, and C-20 present multiple potential sites for phosphorylation.
Research has demonstrated the successful synthesis of Silybin 11-O-phosphate through a selective phosphorylation reaction. nih.govaltmedrev.com This process involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) to introduce the phosphate moiety. nih.govaltmedrev.com The reaction's regioselectivity, favoring the 11-OH position, is a critical aspect of the synthesis. While the primary alcohol at C-23 is also a potential site for reaction, specific reaction conditions can be optimized to target the desired position. psu.edu The synthesis of the 23-O-phosphate of silybin has also been reported. psu.edu Following phosphorylation, the resulting phosphate ester is converted to its sodium salt to further enhance its aqueous solubility and stability, yielding Silybin 11-O-phosphate sodium salt. ontosight.ai This water-soluble derivative was developed to improve upon the low bioavailability of the parent silybin molecule. psu.edunih.gov
Comparative Analysis of Derivatization Methods for Silybin Bioavailability Enhancement in Preclinical Models
To address the poor oral bioavailability of silybin, which is estimated to be between 20-50%, various derivatization methods have been explored in preclinical models. nih.gov These modifications aim to improve solubility, enhance membrane permeability, and/or protect the molecule from extensive first-pass metabolism. The most common strategies include glycosylation, esterification, and complexation with phospholipids. nih.govresearchgate.net
Glycosylation, the attachment of sugar moieties to the silybin scaffold, is a prominent strategy to enhance its water solubility. psu.eduwikipedia.org The resulting glycosides can act as prodrugs, releasing the active silybin molecule after administration. The hydroxyl groups at positions 3 and 23 are often targeted for glycosylation due to their higher reactivity. nih.gov
Several silybin glycosides have been synthesized and evaluated. For instance, the enzymatic synthesis of silybin β-glycosides, including silybin β-galactoside, silybin β-glucoside, silybin β-lactoside, and silybin β-maltoside, has been shown to significantly improve the water solubility of silybin. psu.edunih.gov These new derivatives were reported to be 4 to 30 times more water-soluble than the parent compound. psu.edualtmedrev.com In another study, a series of glycosylated silibinin (B1684548) derivatives were synthesized that demonstrated water solubility greater than 15 mg/L, a substantial increase compared to silibinin's solubility of less than 0.4 mg/L. nih.govnih.gov This improved solubility is a key factor in potentially enhancing bioavailability. nih.gov Furthermore, β-galactosylation may offer the additional benefit of targeting liver cells, which have a high concentration of β-galactoside receptors. psu.edualtmedrev.com
Table 1: Water Solubility of Silybin Glycoside Derivatives
| Silybin Derivative | Fold Increase in Water Solubility (Compared to Silybin) | Reference |
|---|---|---|
| Silybin β-galactoside | 4-30x | psu.edualtmedrev.com |
| Silybin β-glucoside | 4-30x | psu.edualtmedrev.com |
| Silybin β-lactoside | 4-30x | psu.edualtmedrev.com |
| Silybin β-maltoside | 4-30x | psu.edualtmedrev.com |
| Glycosylated Silibinin Derivatives (general) | >37.5x (from <0.4 mg/L to >15 mg/L) | nih.govnih.gov |
Esterification of silybin's hydroxyl groups is another effective method to create more soluble prodrugs. The formation of silybin bis-hemisuccinate, where succinic anhydride (B1165640) reacts with the hydroxyl groups, results in a water-soluble derivative. nih.govmdpi.com The reaction to form the hemisuccinate ester is typically achieved by reacting silybin with succinic anhydride in the presence of a base catalyst like pyridine. Research suggests that the C-7 hydroxyl group is particularly reactive and a primary site for this esterification. The resulting ester is then neutralized to form the sodium salt, such as silybin sodium hemisuccinate, to maximize water solubility.
Besides succinates, other esters have been synthesized to modify silybin's properties. For example, a mild chemo-enzymatic method has been developed for the convenient synthesis of C-23 esters of long-chain fatty acids. rsc.org Additionally, the selective synthesis of 3-O-palmitoyl-silybin has been achieved, creating a more lipophilic derivative designed for better incorporation into lipidic environments. mdpi.com These varied esterification approaches allow for the fine-tuning of silybin's physicochemical properties for different formulation and delivery goals. rsc.orgmdpi.com
Table 2: Examples of Silybin Ester Derivatives
| Ester Derivative | Position of Esterification | Purpose of Derivatization | Reference |
|---|---|---|---|
| Silybin bis-hemisuccinate | Primarily C-7, other positions possible | Increase water solubility | nih.govmdpi.com |
| 7-O-cinnamoylsilibinin hemisuccinate | C-23 (succinate), C-7 (cinnamoyl) | Increase water solubility | nih.gov |
| 3-O-palmitoyl-silybin | C-3 | Increase solubility in hydrophobic media | mdpi.com |
| C-23 long-chain fatty acid esters | C-23 | Modulate lipophilicity | rsc.org |
A highly successful approach to enhancing the oral bioavailability of silybin is the formation of a complex with phosphatidylcholine, a key component of cell membranes. mednews.caremdpi.com This complex, often referred to as a phytosome or by the trade name Siliphos (IdB 1016), is not a covalent derivative but a molecular complex where silybin is intimately associated with the phospholipid. mednews.caredovepress.com The rationale behind this strategy is that by complexing silybin with a lipid-compatible molecule, its passage across the gastrointestinal mucosa is facilitated. mednews.care
Numerous preclinical and clinical studies have demonstrated the superior bioavailability of the silybin-phosphatidylcholine complex compared to standard silymarin (B1681676) or silybin extracts. nih.govmednews.care In a study on healthy volunteers, the silybin-phosphatidylcholine complex (SPC) in an oily-medium soft-gel capsule showed a 9.6-fold higher bioavailability compared to conventional silymarin tablets. nih.gov Another study reported that the peak plasma concentration (Cmax) and the total exposure (AUC) of silybin were significantly higher after administration of the complex compared to silybin alone. mdpi.com For example, one pharmacokinetic study in rats showed that the Cmax and AUC of a silybin cocrystal were 16.4 and 16.2 times higher than raw silybin, respectively, outperforming even the phosphatidylcholine complex in that specific formulation. mdpi.com The complexation with phosphatidylcholine represents a major advancement in overcoming the pharmacokinetic limitations of silybin. mednews.caremdpi.com
Table 3: Comparative Pharmacokinetic Parameters of Silybin and its Phosphatidylcholine Complex
| Formulation | Cmax | AUC | Relative Bioavailability Increase | Species | Reference |
|---|---|---|---|---|---|
| Silybin-Phosphatidylcholine Complex (SPC) | 207.1 mg/L | - | 9.6-fold (vs. SM tablets) | Human | nih.gov |
| Conventional Silymarin (SM) Tablets | 12.6 mg/L | - | - | Human | nih.gov |
| Silybin-Phosphatidylcholine Complex | 8.1x higher than raw Silybin | 6.4x higher than raw Silybin | - | Rat | mdpi.com |
| Raw Silybin | - | - | - | Rat | mdpi.com |
| IdB 1016 (120 mg silybin equiv.) | 298 ng/mL | 881 ng/mL·h | - | Human | mdpi.com |
| Normal Silymarin (silybin equiv.) | 102 ng/mL | 257 ng/mL·h | - | Human | mdpi.com |
Preclinical Pharmacological Research Investigations
Molecular Mechanisms of Action in Experimental Systems
The therapeutic potential of silybin (B1146174) is attributed to its multifaceted molecular activities, including antioxidant, anti-inflammatory, and antifibrotic effects. wjgnet.comtandfonline.com
Silybin is recognized as a potent antioxidant, a property central to its hepatoprotective effects. wjgnet.comtandfonline.com Its activity is demonstrated through several mechanisms. In experimental systems, silybin effectively scavenges various free radicals, including 1,1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. tandfonline.com It interferes with the process of lipid peroxidation in cellular membranes, thereby protecting membrane integrity. nih.govmdpi.com
Furthermore, silybin enhances the endogenous antioxidant defense system. Studies show it increases the intracellular concentration of glutathione (B108866) (GSH) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and peroxidase. tandfonline.comscienceopen.com In the presence of oxidative stress, silybin has been shown to inhibit the formation of superoxide anion radicals. nih.gov Research indicates that silybin possesses the highest antioxidant activity among the components of silymarin (B1681676), with a 99.5% inhibition of reactive oxygen species (ROS), compared to 99.2% for the entire silymarin extract. tandfonline.comnih.gov
Table 1: In Vitro Antioxidant Activity of Silymarin/Silybin
| Assay | Compound | Result (EC50 or % Inhibition) | Reference Compound | Reference Result |
|---|---|---|---|---|
| DPPH Radical Scavenging | Silymarin | EC50: 8.62 mg/mL | Trolox | EC50: 4.19 mg/mL |
| Lipid Peroxidation Inhibition | Silymarin | 82.7% inhibition at 30 mg/mL | BHA | 96.2% inhibition at 30 mg/mL |
| Superoxide Anion Scavenging | Silymarin | Effective scavenging activity | N/A | N/A |
| Hydrogen Peroxide Scavenging | Silibinin (B1684548) | IC50: 38 µM | N/A | N/A |
| Hypochlorous Acid (HOCl) Scavenging | Silibinin | IC50: 7 µM | N/A | N/A |
Silybin exerts significant anti-inflammatory effects by modulating key signaling pathways. nih.govmdpi.com A primary target is the nuclear factor-kappa B (NF-κB) pathway, a crucial regulator of the inflammatory response. mdpi.comnih.govplos.org Silybin has been shown to inhibit the activation of NF-κB, which in turn suppresses the transcription of genes encoding pro-inflammatory proteins. tandfonline.comnih.gov
This inhibition leads to a dose-dependent reduction in the release of major pro-inflammatory cytokines. nih.gov In various experimental models, including peripheral blood mononuclear cells (PBMCs), silybin treatment has been found to decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-2 (B1167480) (IL-2). nih.govnih.gov The anti-inflammatory actions are also linked to the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). iiarjournals.orgmdpi.com
Table 2: Effect of Silybin on Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | Cytokine | Effect of Silybin |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Endogenous (from preeclamptic women) | TNF-α | Significant reduction |
| Peripheral Blood Mononuclear Cells (PBMCs) | Endogenous (from preeclamptic women) | IL-1β | Significant reduction |
| Human Blood Leukocytes | IL-1β | IL-2, TNF-α, INF-ƴ | Dose-dependent reduction |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Inhibition of NO production |
The antifibrotic properties of silybin have been demonstrated in both cellular and animal models of liver fibrosis. tandfonline.com The primary cellular targets are hepatic stellate cells (HSCs), which, upon activation, are the main producers of extracellular matrix proteins like collagen. nih.govmdpi.com
In in vitro models using human HSCs, silybin was found to inhibit cell proliferation induced by platelet-derived growth factor (PDGF). nih.govwjgnet.com It also dose-dependently reduced PDGF-induced cell migration. nih.gov Furthermore, silybin blocks the de novo synthesis of procollagen (B1174764) type I, a key step in fibrosis, by reducing the expression of transforming growth factor-beta 1 (TGF-β1). nih.govwjgnet.comnih.gov The underlying mechanism involves the direct inhibition of the phosphorylation of several key kinases in the fibrogenic signaling cascade, including ERK, MEK, and Raf, as well as the inhibitor of NF-κB, IκBα. wjgnet.comtandfonline.com
Preclinical research highlights silybin's ability to modulate metabolic pathways, particularly those related to lipid and glucose homeostasis, which are often dysregulated in liver diseases like non-alcoholic fatty liver disease (NAFLD). researchgate.net
In mouse models of NAFLD induced by a high-fat, high-cholesterol diet, silybin treatment was shown to ameliorate hepatic lipid accumulation. researchgate.netnih.gov Metabolomic analysis revealed that silybin could reverse diet-induced abnormalities in lipid metabolism, the urea (B33335) cycle, and the tricarboxylic acid (TCA) cycle. researchgate.net Specifically, silybin A has been shown to decrease triglyceride levels while increasing major phospholipid classes in hepatocytes both in vitro and in vivo. nih.govresearchgate.net This is achieved by suppressing phospholipid-degrading enzymes and down-regulating triglyceride biosynthesis. nih.govresearchgate.net Silybin also influences glucose metabolism, in part by lowering glucose formation in hepatocytes through the inhibition of pyruvate (B1213749) kinase. nih.gov
Silybin has demonstrated antiviral activity in preclinical studies, most notably against the hepatitis C virus (HCV). tandfonline.com In in vitro models using human hepatocytes, silybin has been shown to inhibit HCV infection. mdpi.comnih.gov Some studies suggest that silybin is even more effective in this regard than the broader silymarin extract. tandfonline.com The development of nanoparticle formulations of silybin has been shown to effectively reduce HCV transmission and infection in experimental settings. nih.gov
Cellular and Subcellular Target Identification and Validation
Research has identified and validated a range of cellular and subcellular targets for silybin, which collectively account for its diverse pharmacological activities. These targets are central to pathways governing inflammation, fibrosis, metabolism, and cellular stress responses.
Table 3: Validated Molecular and Cellular Targets of Silybin
| Target | Cellular Process | Observed Effect of Silybin |
|---|---|---|
| NF-κB | Inflammation | Inhibition of activation, suppression of pro-inflammatory gene transcription. mdpi.comnih.gov |
| TNF-α, IL-1β | Inflammation | Reduced production and release. nih.govnih.gov |
| TGF-β1 | Fibrosis | Reduced synthesis, leading to decreased collagen production. nih.govnih.gov |
| PDGF Receptor Pathway (ERK, MEK, Raf) | Fibrosis | Inhibition of phosphorylation, leading to decreased HSC proliferation and migration. wjgnet.com |
| Mitochondrial Complexes I and II | Energy Metabolism, Oxidative Stress | Enhances function, protecting against oxidative damage. nih.gov |
| Aquaporin 9 (AQP9) | Metabolism, Solute Transport | Modulation of AQP9 is involved in the lipid-lowering activity of silybin. mdpi.com |
| Pyruvate Kinase | Glucose Metabolism | Inhibition, leading to reduced gluconeogenesis. nih.gov |
Membrane Stabilization and Permeability Regulation Research
Silybin and its derivatives have demonstrated membrane-stabilizing properties. nih.govbiorxiv.org This is a key aspect of their hepatoprotective effects. Research suggests that by interacting with cell membranes, these compounds can protect against damage from xenobiotics and regulate membrane permeability. phcogrev.commdpi.com For instance, silymarin, the parent extract of silybin, has been shown to increase the stability of erythrocyte membranes against hemolysis and protect hepatocytes from osmotic stress. phcogrev.com The mechanism is thought to involve the modulation of membrane lipids, such as the cholesterol-to-phospholipid ratio, thereby maintaining membrane integrity. phcogrev.commdpi.com This stabilization helps to prevent toxins from binding to and entering cells. plos.org
Modulation of Enzyme Activities
The interaction of silybin and its derivatives with various enzyme systems has been a significant area of preclinical investigation. These interactions are central to the compound's anti-inflammatory, antioxidant, and metabolic effects.
Pyruvate Kinase: While direct studies on Silybin 11-O-phosphate sodium salt and pyruvate kinase are limited, research on the parent compound, silybin, provides some insights. Silybin has been shown to influence metabolic pathways, and as pyruvate kinase is a key enzyme in glycolysis, indirect effects are plausible.
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Silybin demonstrates anti-inflammatory properties by inhibiting the expression and activity of COX-2. nih.govfoodstruct.com This enzyme is involved in the synthesis of prostaglandins, which are mediators of inflammation. Similarly, silybin can down-regulate the expression of iNOS, an enzyme that produces nitric oxide, a pro-inflammatory molecule. nih.govfoodstruct.com This modulation of inflammatory enzymes contributes to its protective effects in various tissues.
Cytochrome P450 (CYP): Silybin is known to interact with the cytochrome P450 enzyme system, which is crucial for the metabolism of many drugs and toxins. nih.gov It has been shown to inhibit several CYP isoenzymes, with the most prominent effects on CYP3A4 and CYP2C9. nih.gov It is also metabolized by CYP2C8. nih.gov This inhibitory action can have implications for drug interactions.
UDP-glucuronosyltransferase (UGT): Silybin and other components of silymarin undergo glucuronidation, a major phase II metabolic pathway, by UGT enzymes. nih.govmdpi.com Specifically, UGT1A1 has been identified as a key enzyme in the glucuronidation of silybin. mdpi.com This process facilitates the excretion of the compound.
Nuclear Receptor and Transcription Factor Interactions
NF-κB: A significant mechanism of silybin's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses. nih.gov Silybin has been shown to suppress the activation and translocation of NF-κB to the nucleus by preventing the degradation of its inhibitor, IκBα. nih.govnih.gov This leads to a reduction in the production of pro-inflammatory cytokines. nih.gov
Cell Cycle Regulation and Apoptosis Induction Research in Experimental Cancer Models
Silybin and its derivatives have been extensively studied for their potential anticancer effects, which are mediated through the regulation of the cell cycle and the induction of apoptosis (programmed cell death).
In various cancer cell models, silybin has been shown to induce cell cycle arrest, often at the G1 or G2/M phases. mdpi.comfrontiersin.org This is achieved by modulating the levels and activity of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27. mdpi.comnih.gov By halting the cell cycle, silybin prevents the proliferation of cancer cells. iiarjournals.org
Furthermore, silybin can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.gov It can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis. mdpi.comnih.gov Studies have also shown that silybin can sensitize cancer cells to apoptosis induced by other agents. nih.gov
Ribosomal RNA Synthesis and Liver Regeneration Mechanisms in Preclinical Contexts
Early research indicated that silybin could stimulate ribosomal RNA (rRNA) synthesis in rat liver cells by enhancing the activity of RNA polymerase A. nih.gov This effect was thought to contribute to its ability to promote liver regeneration by increasing protein synthesis. plos.orgnih.gov The capacity of silybin to support the regenerative potential of the liver is a cornerstone of its hepatoprotective reputation.
In Vitro Experimental Models and Findings
Hepatocyte and Hepatic Stellate Cell Culture Studies
In vitro studies using cultured liver cells have been instrumental in elucidating the mechanisms of action of silybin and its derivatives.
In hepatocyte cultures, silybin has been shown to protect against various forms of cellular damage, including that induced by toxins and oxidative stress. phcogrev.com It helps maintain hepatocyte integrity and function. Studies using human hepatocyte cultures have demonstrated that silybin can influence the activity of drug-metabolizing enzymes like CYP3A4 and UGTs. nih.gov
Hepatic stellate cells (HSCs) play a critical role in the development of liver fibrosis. sciencellonline.com In their activated state, they are the primary source of extracellular matrix proteins that lead to scarring. sciencellonline.com Research has shown that silybin can inhibit the proliferation and activation of HSCs. nih.gov It has been observed to reduce the synthesis of pro-collagen type I in human hepatic stellate cells, indicating a direct anti-fibrotic effect. nih.gov Silybin has also been found to inhibit the pro-fibrogenic actions of HSCs by reducing the expression of key genes involved in fibrosis. nih.gov
Interactive Data Tables
Table 1: Summary of Preclinical Findings for Silybin and its Derivatives
| Area of Investigation | Key Findings | References |
|---|---|---|
| Membrane Stabilization | Increases stability of erythrocyte and hepatocyte membranes. | nih.govbiorxiv.orgphcogrev.commdpi.com |
| Enzyme Modulation | Inhibits COX-2 and iNOS; inhibits CYP3A4 and CYP2C9; metabolized by CYP2C8; substrate for UGT1A1. | nih.govfoodstruct.comnih.govmdpi.com |
| NF-κB Interaction | Inhibits NF-κB activation and translocation to the nucleus. | nih.govnih.gov |
| Cancer Cell Cycle | Induces G1 or G2/M arrest; modulates cyclins, CDKs, and CDKIs. | mdpi.comfrontiersin.orgnih.goviiarjournals.org |
| Cancer Cell Apoptosis | Induces apoptosis via intrinsic and extrinsic pathways; modulates Bcl-2 family proteins and caspases. | mdpi.comnih.govnih.gov |
| Liver Regeneration | Stimulates ribosomal RNA synthesis. | plos.orgnih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Silybin |
| Silymarin |
| Pyruvate Kinase |
| Cyclooxygenase-2 (COX-2) |
| Inducible Nitric Oxide Synthase (iNOS) |
| Cytochrome P450 (CYP) |
| UDP-glucuronosyltransferase (UGT) |
| NF-κB (Nuclear Factor-kappa B) |
| IκBα |
| Cyclins |
| Cyclin-dependent kinases (CDKs) |
| Cyclin-dependent kinase inhibitors (CDKIs) |
| p21 |
| p27 |
| Bax |
| Bcl-2 |
| Cytochrome c |
| Caspases |
| RNA polymerase A |
Immune Cell (e.g., Kupffer cells, primary monocytes) Interactions
Silybin has been shown to interact with various immune cells, particularly those residing in the liver. Research indicates that silybin can inhibit the function of Kupffer cells, the resident macrophages of the liver. researchgate.net This inhibition is considered a component of its hepatoprotective properties. researchgate.net Studies have demonstrated that silybin exerts anti-inflammatory effects by inhibiting Kupffer cells, which includes the marked inhibition of leukotriene synthesis. hrpub.org In addition to Kupffer cells, the antioxidant effects of silybin have been observed in primary monocytes. nih.gov In these immune cells, silybin helps to disrupt the NF-κB signaling pathway, which is a critical mediator of inflammation. nih.gov It also interferes with cytokine-induced signaling, leading to reduced expression of inducible nitric oxide synthase (iNOS). nih.gov
Cancer Cell Line Research (e.g., hepatocellular carcinoma, colon carcinoma, prostate, breast, ovarian, lung, bladder cancer cell lines)
Silybin has been extensively investigated for its effects on numerous cancer cell lines in vitro. These studies have consistently demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis across a wide spectrum of cancers. nih.gov
Hepatocellular Carcinoma (HCC): In HCC cell lines such as HepG2, Huh7, and PLC/PRF/5, silybin has been shown to inhibit cell growth and induce apoptosis. nih.govjpccr.eumiloa.eu It can regulate signaling pathways like HGF/c-Met, Wnt/β-catenin, and PI3K/Akt/mTOR. nih.gov Furthermore, silybin has been observed to suppress the migration and adhesion of HepG2 cells. miloa.eu Combination studies have shown that silybin can enhance the growth-inhibiting effects of agents like gefitinib (B1684475) and sorafenib (B1663141) in HCC cells. jpccr.eunih.gov
Colon Carcinoma: Research on colon carcinoma cell lines, such as LoVo and Caco-2, has revealed silybin's anti-proliferative and anti-inflammatory activities. nih.govmdpi.comnih.gov In Caco-2 cells, silybin inhibits metabolic viability and has an antiproliferative effect accompanied by increased apoptosis. mdpi.comnih.gov It also significantly reduces the expression of pro-inflammatory interleukins. mdpi.comnih.gov Studies on LoVo cells have shown an anti-angiogenic effect. nih.gov
Prostate Cancer: In human prostate cancer cell lines, including LNCaP and DU145, silybin has been found to inhibit cell proliferation and induce apoptosis. drugbank.comnih.gov It can cause cell cycle arrest at the G1 phase and has been shown to inhibit the secretion of prostate-specific antigen (PSA). nih.gov The compound also down-regulates the androgen receptor and inhibits key cell survival kinases. nih.govnih.gov
Breast Cancer: Silybin has demonstrated anti-cancer effects in both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cell lines. nih.gov It can induce apoptosis in a dose- and time-dependent manner in MCF-7 cells and inhibits the EGFR signaling pathway, which is crucial for metastasis. nih.gov
Ovarian Cancer: In ovarian cancer cell lines like SKOV-3 and A2870, silybin has been shown to inhibit cell viability, migration, and invasion while promoting apoptosis. nih.gov It has been reported to interfere with glutamine metabolism and the tricarboxylic acid (TCA) cycle. cellmolbiol.orgresearchgate.net A key finding is that silybin binds to and inhibits isocitrate dehydrogenase 1 (IDH1), leading to increased reactive oxygen species (ROS) and subsequent tumor cell death. cellmolbiol.orgresearchgate.netnih.gov
Lung Cancer: Preclinical studies have indicated that silybin possesses anti-cancer effects against both small and non-small human lung carcinoma cells. nih.gov
Bladder Cancer: Silybin's efficacy has been tested in human bladder cancer cell lines, including T24 and RT4. nih.gov It was found to reduce cell proliferation, decrease colony formation, and induce apoptosis. nih.gov The compound's mechanism of action appears to be related to the TP53 gene status of the cancer cells, with studies showing down-regulation of pathways involving FRAP/mTOR, AKT2, and FGFR3 in wild-type TP53 cells. nih.gov
Interactive Table of Silybin's Effects on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Key Molecular Targets/Pathways | Citation |
|---|---|---|---|---|
| Hepatocellular Carcinoma | HepG2, Huh7, PLC/PRF/5, SNU761, Huh-BAT | Inhibited growth, induced apoptosis, reduced migration and adhesion, enhanced effect of other chemotherapeutics. | HGF/c-Met, Wnt/β-catenin, PI3K/Akt/mTOR, EGFR-dependent Akt signaling. | nih.govjpccr.eumiloa.eunih.gov |
| Colon Carcinoma | LoVo, Caco-2 | Inhibited proliferation and migration, induced apoptosis, anti-inflammatory effects. | Reduced expression of pro-inflammatory interleukins and TGF-β. | nih.govnih.govmdpi.comnih.gov |
| Prostate Cancer | LNCaP, DU145, PC3 | Inhibited proliferation, induced apoptosis, G1 cell cycle arrest. | Androgen receptor (AR) signaling, PSA secretion, PI3K/Akt, EZH2. | nih.govdrugbank.comnih.gov |
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibited proliferation, induced apoptosis, anti-metastatic effects. | EGFR signaling, miR-21, miR-155, AP-1, MMP-9. | nih.gov |
| Ovarian Cancer | SKOV-3, A2870 | Inhibited viability, migration, and invasion; induced apoptosis. | Isocitrate dehydrogenase 1 (IDH1), glutamine metabolism, TCA cycle. | nih.govcellmolbiol.orgresearchgate.netnih.gov |
| Lung Cancer | Various | Anti-proliferative and pro-apoptotic effects. | Not specified in detail in the provided sources. | nih.gov |
| Bladder Cancer | RT4, T24, UM-UC-3 | Reduced proliferation, clonogenic survival, and invasion; induced apoptosis. | FRAP/mTOR, FGFR3, AKT2, DNMT1 (TP53-dependent), PI3K/Akt. | nih.gov |
Biochemical Assays for Oxidative Stress and Lipid Peroxidation
The antioxidant properties of silybin and its derivatives are central to their observed pharmacological effects. Biochemical assays have been instrumental in quantifying these activities.
Silybin demonstrates potent antioxidant effects by inhibiting the formation of free radicals and acting as a scavenger of radical species. researchgate.netnih.gov It interferes with the lipid peroxidation of membranes, which is a key mechanism of cellular damage. researchgate.net In vitro antioxidant assays have shown that silymarin, of which silybin is the main component, effectively scavenges 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radicals and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals.
Furthermore, silybin has been shown to inhibit lipid peroxidation in various assay systems. For instance, silymarin inhibited lipid peroxidation of a linoleic acid emulsion by 82.7% at a concentration of 30 mg/mL. The water-soluble dehydrosuccinate sodium salt of silybin is a powerful inhibitor of microsomal lipid peroxidation induced by the NADPH-Fe2+-ADP system. hrpub.org In cellular models of steatosis, silybin treatment was associated with a reduction in reactive oxygen species (ROS) content and lipid peroxidation. Studies using rat liver microsomes also confirmed that silybin reduces lipid peroxidation induced by agents like t-butyl hydroperoxide. jpccr.eu
Summary of Antioxidant and Anti-Lipid Peroxidation Activities
| Assay/Model | Key Finding | Citation |
|---|---|---|
| DPPH Radical Scavenging | Effective scavenging of DPPH free radicals. | |
| ABTS Radical Scavenging | Demonstrated scavenging activity against ABTS radicals. | |
| Linoleic Acid Peroxidation | Inhibited lipid peroxidation by 82.7% at 30 mg/mL. | |
| Microsomal Lipid Peroxidation | Water-soluble silybin salt inhibits NADPH-Fe2+-ADP induced peroxidation. | hrpub.org |
| Cellular ROS Measurement | Reduced ROS content and lipid peroxidation in steatotic hepatocytes. | |
| Thiobarbituric Acid Reactive Substances (TBARS) | Reduced TBARS release in perfused liver models, indicating decreased lipid peroxidation. | hrpub.org |
In Vivo Preclinical Model Studies
Animal Models of Liver Injury (e.g., chemically induced hepatotoxicity, oxidative stress models)
The hepatoprotective effects of silybin and silymarin have been validated in numerous in vivo animal models of liver injury. In rats with liver damage induced by carbon tetrachloride (CCl4), silybin meglumine (B1676163) treatment led to significant histological improvements, reducing collagen deposition and restoring liver architecture. cellmolbiol.org Similarly, in a rat model of CCl4-induced liver cirrhosis, silybin demonstrated protective effects. hrpub.org
Silybin has also shown efficacy against hepatotoxicity induced by other chemicals. In a rat model of arsenic-induced hepatic dysfunction, silybin counteracted the oxidative damage by scavenging reactive oxygen species and inhibiting the oxidation of thiol groups. It also attenuated the increase in plasma levels of liver enzymes like AST and ALT in rats intoxicated with paracetamol. hrpub.org
In models of nonalcoholic steatohepatitis (NASH) induced by a high-fat diet in rats, a silybin-phosphatidylcholine complex was found to reduce liver steatosis, inflammation, and insulin (B600854) resistance. drugbank.com Furthermore, in a bile duct ligation model in rats, which induces cholestatic liver injury, silymarin treatment ameliorated the associated kidney damage (cholemic nephropathy) by reducing oxidative stress and mitochondrial dysfunction in the kidney.
Investigations in Experimental Cancer Models
The anti-cancer potential of silybin observed in cell lines has been extended to in vivo experimental cancer models. In a study using RT4 tumor xenografts in mice, administration of silybin resulted in a significant slowdown of tumor growth, with tumor volume and weight being reduced by up to 58% and 49%, respectively. nih.gov
In a rat model of prostate cancer, silybin was found to strongly suppress tumor microvessel density and the expression of vascular endothelial growth factor (VEGF), indicating anti-angiogenic effects. drugbank.com In a xenograft model of human ovarian cancer, orally administered silybin suppressed tumor growth, an effect linked to its inhibition of the enzyme IDH1. cellmolbiol.orgresearchgate.netnih.gov Similarly, in a hepatocellular carcinoma xenograft model, silybin treatment inhibited tumor growth, and this effect was enhanced when combined with a Notch signaling inhibitor. miloa.eu
Effects on Bile Secretion and Bile Acid Metabolism in Animal Models
Preclinical studies in animal models have revealed that silybin and silymarin can modulate bile secretion and the metabolism of bile acids. In Wistar rats, silymarin induced a dose-dependent increase in both bile flow and the secretion of bile salts. koncare.esresearchgate.netmdpi.com This choleretic effect was primarily attributed to an increase in the bile-salt dependent fraction of bile flow. koncare.es
In models of cholestasis, silybin has demonstrated protective effects. In rats with cholestasis induced by taurolithocholate, silymarin pretreatment partially prevented the reduction in bile flow and bile salt output. researchgate.net It also appeared to accelerate the metabolic detoxification of the cholestatic bile salt. researchgate.net In a mouse model of α-naphthylisothiocyanate (ANIT)-induced cholestasis, silymarin alleviated hepatic injury by modulating the expression of genes involved in bile acid homeostasis, such as the farnesoid X receptor (FXR) and the bile salt export pump (BSEP). Studies in mice with diet-induced non-alcoholic fatty liver disease (NAFLD) showed that silybin treatment could beneficially alter the bile acid profile, increasing the content of ursodeoxycholic acid while decreasing levels of more cytotoxic bile acids. jpccr.eu
Pharmacokinetic and Biotransformation Research in Preclinical Models
Absorption and Distribution Studies in Animal Models
The rationale for developing derivatives like Silybin (B1146174) 11-O-phosphate sodium salt stems from the poor absorption of silybin, which has an oral bioavailability in rats estimated at only about 0.95% bibliotekanauki.pl. This is attributed to its low water solubility (0.04 mg/mL) and extensive first-pass metabolism bibliotekanauki.plfrontiersin.orgaltmedrev.com. By increasing water solubility, phosphate (B84403) salts aim to enhance dissolution and subsequent absorption ontosight.aialtmedrev.com.
Once absorbed, silybin undergoes rapid distribution. Studies in mice have shown that peak levels of silybin are reached in the liver, lung, stomach, and pancreas within 30 minutes of oral administration frontiersin.orgfrontiersin.orgresearchgate.net. This is indicative of a rapid equilibrium between the blood and the hepatobiliary system wjgnet.com. The disposition of silybin in rat plasma and bile fluid demonstrates this swift distribution wjgnet.com. In rats, silybin has been shown to distribute within liver cells, localizing to the cytosol, nuclear components, and membrane materials nih.gov. The plasma protein binding of silybin in rats is significant, reported to be approximately 70.3% ± 4.6% nih.gov. The apparent volume of distribution is greater than 1.0 L/kg, suggesting that tissue concentrations are higher than those in plasma frontiersin.orgfrontiersin.org.
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability | ~0.95% | Rat | bibliotekanauki.pl |
| Peak Tissue Time | 0.5 hours | Mouse | frontiersin.orgfrontiersin.org |
| Plasma Protein Binding | ~70.3% | Rat | nih.gov |
| Biliary Excretion (IV) | ~76% in 48h | Rat | nih.gov |
| Urinary Excretion (IV) | ~8% in 48h | Rat | nih.gov |
Metabolic Pathways and Metabolite Identification in Preclinical Systems
Following absorption, silybin is subject to extensive biotransformation, undergoing both Phase I and, more significantly, Phase II metabolic reactions bibliotekanauki.plresearchgate.netmdpi.com. It is rapidly metabolized, with the primary biotransformation route being conjugation bibliotekanauki.pl.
The predominant metabolic fate of silybin in preclinical models is conjugation with glucuronic acid and sulfate (B86663) bibliotekanauki.plnih.govmdpi.com. In rats, silybin is excreted into the bile primarily as glucuronide and sulfate conjugates nih.gov. Studies using perfused rat livers have shown that the specific conjugation pathway can be stereoselective. For instance, silybin B is primarily metabolized via sulfation, whereas silybin A undergoes both glucuronidation and sulfation in roughly equal measure nih.govresearchgate.net. The main sites for glucuronidation on the silybin molecule are the hydroxyl groups at positions C-7 and C-20 bibliotekanauki.plcuni.cz. A variety of conjugated metabolites have been identified in preclinical studies, including monoglucuronides, diglucuronides, and monosulfates bibliotekanauki.plcuni.cz.
| Metabolite Class | Specific Metabolites Identified in Preclinical Models | Reference |
| Phase I | O-demethylated silybin, Hydroxylated silybin | bibliotekanauki.plcuni.cznih.gov |
| Phase II | Silybin monoglucuronides (at C-7, C-20), Silybin diglucuronides, Silybin monosulfates, Silybin glucuronide-sulfates | bibliotekanauki.plnih.govcuni.cz |
Silybin interacts with various enzymes involved in drug metabolism.
Phase I Reactions: Phase I metabolism of silybin is less extensive than Phase II. The primary reactions are O-demethylation and hydroxylation, which are catalyzed by Cytochrome P450 (CYP) enzymes bibliotekanauki.plnih.gov. In vitro studies using human recombinant enzymes have identified CYP2C8 as the main enzyme responsible for the O-demethylation of silybin bibliotekanauki.plcuni.cznih.gov. Silybin has also been shown to inhibit several CYP isoforms in vitro, with the most significant effects on CYP2C9 and CYP3A4 nih.govnih.gov. Moderate inhibition of CYP1A2 and CYP2C8, and weak inhibition of CYP2A6, CYP2B6, CYP2C19, and CYP2D6 have also been reported nih.govresearchgate.net. However, the clinical relevance of these in vitro inhibitory effects is considered limited due to the low systemic concentrations of silybin achieved after oral administration cuni.czresearchgate.net.
Phase II Reactions: Silybin is a substrate for and modulator of Phase II enzymes. It undergoes extensive glucuronidation by multiple UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A6, UGT1A7, UGT1A9, UGT2B7, and UGT2B15 bibliotekanauki.plnih.gov. In animal models, oral administration of silybin has been shown to induce the activity of Phase II enzymes such as glutathione-S-transferase and quinone reductase in the liver, lung, stomach, and other tissues in a dose-dependent manner nih.govbibliotekanauki.pl.
| Enzyme Family | Specific Enzyme/Transporter | Nature of Interaction with Silybin | Reference |
| Phase I (CYP450) | CYP2C8 | Substrate (O-demethylation) / Moderate Inhibitor | bibliotekanauki.plcuni.cznih.gov |
| CYP2C9 | Strong Inhibitor (in vitro) | nih.govnih.gov | |
| CYP3A4 | Strong Inhibitor (in vitro) | nih.govnih.gov | |
| CYP1A2 | Moderate Inhibitor (in vitro) | nih.gov | |
| Phase II (Transferases) | UGTs (various isoforms) | Substrate (Glucuronidation) / Inhibitor | bibliotekanauki.plnih.gov |
| SULTs | Substrate (Sulfation) | bibliotekanauki.plcuni.cz | |
| Glutathione-S-Transferase | Inducer | nih.govbibliotekanauki.pl | |
| Transporters | MRP2 (Abcc2) | Substrate (for conjugates) | nih.govresearchgate.netmdpi.com |
| BCRP | Substrate | mdpi.comresearchgate.net |
Excretion Pathways in Animal Models
The primary route for the elimination of silybin and its metabolites from the body is through hepatobiliary excretion researchgate.netnih.govmdpi.com. Studies in rats have demonstrated that after intravenous administration, approximately 76% of the dose is recovered in the bile within 48 hours, with most of it in conjugated forms nih.gov. In contrast, urinary excretion is a minor pathway, accounting for only about 2-8% of the dose nih.gov. After oral administration, between 20% and 35% of the administered dose is excreted into the bile over 48 hours nih.gov.
The excretion of silybin conjugates into the bile is an active process mediated by efflux transporters on the canalicular membrane of hepatocytes. Research using Mrp2-deficient rats has identified the Multidrug resistance-associated protein 2 (MRP2, also known as ABCC2) as the primary transporter responsible for the biliary elimination of silybin glucuronide and sulfate conjugates nih.govresearchgate.netmdpi.com. The breast cancer resistance protein (BCRP) is also thought to be involved in its transport mdpi.comresearchgate.net. This extensive biliary excretion leads to significant enterohepatic recirculation, where the conjugates excreted in bile are hydrolyzed by gut microbiota back to silybin, which can then be reabsorbed josorge.com.
Advanced Formulation and Delivery System Research
Nanotechnological Approaches for Enhanced Preclinical Efficacy
Nanotechnology offers promising avenues to improve the delivery of challenging drug candidates like silybin (B1146174) derivatives. By encapsulating or formulating the active compound into nano-sized carriers, it is possible to enhance solubility, protect the drug from degradation, and modify its biodistribution.
Nanosuspensions and nanoemulsions are colloidal dispersion systems that can significantly improve the oral bioavailability of poorly soluble drugs. While specific research on Silybin 11-O-phosphate sodium salt nanosuspensions or nanoemulsions is not extensively documented, studies on the parent compound, silybin, provide a strong rationale for this approach. For instance, a silybin nanosuspension was developed that demonstrated a significant increase in dissolution velocity and oral bioavailability in rats compared to the coarse powder. Similarly, silybin-loaded nanoemulsions have been shown to enhance its absorption and lymphatic transport. These findings suggest that formulating the water-soluble this compound into a nanosuspension could further enhance its dissolution rate and absorption, while a nanoemulsion could offer an alternative delivery route.
Liposomes and solid lipid nanoparticles (SLNs) are lipid-based nanocarriers that are particularly effective for encapsulating both hydrophilic and lipophilic drugs. Liposomes, which are vesicular structures composed of phospholipid bilayers, can encapsulate water-soluble compounds like this compound in their aqueous core. Research on silybin-loaded liposomes has indicated improved hepatoprotective effects compared to free silybin.
Solid lipid nanoparticles are composed of a solid lipid core and are stabilized by surfactants. They offer advantages such as high stability and the potential for controlled release. Studies on silybin-loaded SLNs have reported enhanced oral bioavailability and targeted delivery to the liver. The principles of these systems could be directly applied to this compound to potentially improve its pharmacokinetic profile and target tissue accumulation.
| Delivery System | Key Features | Potential Advantages for this compound |
| Liposomes | Vesicular phospholipid bilayers | Encapsulation of the water-soluble salt, potential for targeted delivery. |
| Solid Lipid Nanoparticles | Solid lipid core matrix | High stability, controlled release, enhanced bioavailability. |
Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), represent a versatile platform for drug delivery. These nanoparticles can encapsulate drugs within their polymeric matrix and can be surface-modified for targeted delivery. Research has demonstrated that silybin-loaded PLGA nanoparticles can sustain the release of the drug and enhance its anticancer efficacy in preclinical models. Given the chemical properties of this compound, its encapsulation into PLGA nanoparticles could offer a means of achieving controlled release and improving its therapeutic index.
Phospholipid Complexes (Phytosomes)
The phytosome technology involves the formation of a complex between a natural active ingredient and a phospholipid, typically phosphatidylcholine. This results in a more lipophilic entity that can better traverse biological membranes, leading to improved absorption and bioavailability. While the parent compound silybin has been extensively formulated into a phytosome (Siliphos®), leading to significantly enhanced oral bioavailability and clinical efficacy, the direct application of this technology to the pre-formed salt, this compound, is less straightforward. The rationale for creating the phosphate (B84403) salt is to increase water solubility, whereas the phytosome technology aims to increase lipid solubility. However, it is conceivable that a dual approach, or a modified phytosome-like complex, could be explored to optimize the delivery of this water-soluble derivative.
Analytical and Methodological Advancements in Silybin 11 O Phosphate Research
Chromatographic Techniques for Separation and Quantification in Biological Matrices (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of silybin (B1146174) and its derivatives in various biological samples. researchgate.net Methods are often coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection to achieve high sensitivity and selectivity.
Researchers have developed and validated numerous HPLC methods for determining silybin concentrations in human and rat plasma, urine, and tissue. mdpi.comnih.govmdpi.com A common approach involves sample preparation through protein precipitation with acetonitrile (B52724) or liquid-liquid extraction using solvents like methyl tert-butyl ether. mdpi.comnih.gov Chromatographic separation is typically achieved using reversed-phase columns (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous component (like a phosphate (B84403) or formic acid buffer) and an organic modifier (commonly acetonitrile or methanol). mdpi.comnih.govmdpi.comresearchgate.net
Validation of these methods according to regulatory guidelines confirms their reliability, with studies demonstrating good linearity over a range of concentrations, low limits of quantification (LLOQ), and high precision and accuracy. nih.govmdpi.com For instance, an HPLC-MS/MS method for silybin in human plasma achieved an LLOQ as low as 0.5 ng/mL. mdpi.com Another simple HPLC-UV method for rat plasma was validated with a linearity range of 50–5000 ng/mL. mdpi.com These robust methods are crucial for pharmacokinetic studies. nih.govnih.gov
| Parameter | HPLC-MS/MS Method mdpi.com | HPLC-UV Method mdpi.com | HPLC Method for 9 Components sigmaaldrich.com |
| Analyte(s) | Silybin (free and total) | Silybin | Silybin A, Silybin B, Isosilybin A, Isosilybin B, Silychristin, Silydianin, Taxifolin, etc. |
| Matrix | Human Plasma, Urine, Breast Tissue | Rat Plasma | Standard Solution, Herbal Supplement |
| Sample Prep | Liquid-Liquid Extraction (MTBE), Enzymatic Hydrolysis | Protein Deproteinization (ACN) | Extraction (Water:Ethanol) |
| Column | Not specified | Reversed-phase | Ascentis Express (C18, C8, RP-amide, etc.) |
| Mobile Phase | Water (0.1% acetic acid) & Acetonitrile (0.1% acetic acid) | Phosphate buffer (pH 5.0) & Acetonitrile | Water (0.1% formic acid) & Methanol or Acetonitrile |
| Detection | MS/MS | UV | UV |
| LLOQ | 0.5 ng/mL (plasma) | 50 ng/mL | Not Applicable |
| Linearity Range | 5-5000 ng/mL (plasma working solution) | 50-5000 ng/mL | Not Applicable |
Spectroscopic and Spectrometric Characterization Methods (e.g., NMR, MS, FTIR, DSC, PXRD)
A suite of spectroscopic and spectrometric techniques is employed to elucidate the structure and physicochemical properties of silybin derivatives, including the phosphate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is fundamental for structural confirmation. While the diastereomers silybin A and B have nearly identical 1H and 13C NMR spectra, making individual assignment difficult without authentic standards, NMR is invaluable for characterizing new derivatives. researchgate.netresearchgate.net For instance, the synthesis of phosphodiester silybin dimers was confirmed using 1D and 2D NMR, including 31P NMR, which is specific for the phosphate group. nih.gov The synthesis of silybin 11-O-phosphate has also been confirmed using Magnetic Resonance Spectroscopy. nih.gov
Mass Spectrometry (MS) : MS, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both quantification and structural identification. mdpi.com It has been used to identify silybin metabolites in plasma and confirm the structure of synthesized derivatives like silybin-Fe(III) complexes and phosphate-linked dimers, with specific mass-to-charge ratios (m/z) providing definitive evidence of their molecular weight. nih.goviiarjournals.org
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis reveals the functional groups within a molecule. In studies of silybin and its complexes, FTIR spectra show characteristic absorption peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. ijpsonline.commdpi.com Changes in these peaks upon complexation or derivatization, such as in silybin-phosphatidylcholine complexes, provide evidence of intermolecular interactions. ijpsonline.comresearchgate.net The characterization of silybin 11-O-phosphate involved infrared spectrophotometry. nih.gov
Differential Scanning Calorimetry (DSC) : DSC is used to study the thermal properties of materials, such as melting points and phase transitions. For silybin, a characteristic endothermic peak corresponding to its degradation has been observed. ijpsonline.comijpsonline.com When silybin is formulated into complexes, such as with phosphatidylcholine, a significant shift in this peak temperature indicates the formation of a new entity with different thermal behavior. ijpsonline.comijpsonline.com
Powder X-ray Diffraction (PXRD) : PXRD analysis is crucial for determining the solid-state nature of a compound, distinguishing between crystalline and amorphous forms. nih.gov Studies have shown that while silybin is crystalline, some of its synthesized derivatives or nanoparticle formulations are amorphous. nih.govnih.gov This is significant because an amorphous state often correlates with improved solubility. nih.gov
| Technique | Application in Silybin Research | Key Findings / Data | Citations |
| NMR | Structural elucidation of derivatives | Confirmed structure of phosphodiester silybin dimers (1H, 13C, 31P NMR). | nih.govnih.govjpionline.org |
| MS | Quantification and identification in biological matrices | Determined m/z for silybin dimers, enabling confirmation of molecular weight. | mdpi.comnih.goviiarjournals.org |
| FTIR | Identification of functional groups and interactions | Revealed characteristic peaks for -OH (3449 cm⁻¹), C=O (1647 cm⁻¹), and aromatic C=C (1513 cm⁻¹). | ijpsonline.commdpi.comresearchgate.net |
| DSC | Analysis of thermal properties and complex formation | Showed silybin degradation at ~171°C; shifts in this peak indicate complex formation. | ijpsonline.comijpsonline.comnih.gov |
| PXRD | Determination of crystalline vs. amorphous state | Demonstrated the amorphous nature of silybin derivatives and nanoparticles, contrasting with the crystalline form of the parent drug. | nih.govnih.govnih.gov |
Molecular Modeling and Dynamics Studies of Compound Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide critical insights into how silybin and its derivatives interact with biological targets at the atomic level.
Molecular docking studies have been used to predict the binding affinity and orientation of silybin derivatives within the active sites of enzymes. For example, docking simulations were employed to investigate how silybin derivatives bind to tyrosinase, helping to explain their inhibitory mechanism. mdpi.com
Molecular dynamics simulations offer a dynamic view of these interactions over time, assessing the stability of ligand-protein complexes. An MD simulation of 100 nanoseconds was used to confirm the stable binding of silybin to the main protease of SARS-CoV-2. researchgate.net Similarly, MD simulations were conducted to understand the formation and stability of a silybin-phospholipid complex, revealing the specific interactions between the compound and the lipid bilayer. nih.govacs.org These in silico studies are instrumental in guiding the rational design of new derivatives with enhanced activity and understanding their mechanism of action. nih.gov
Cell-Based and Enzyme-Based Assay Development for Activity Profiling
A variety of in vitro assays are essential for characterizing the biological activity of silybin 11-O-phosphate and related compounds. These assays can be broadly categorized as either enzyme-based or cell-based.
Enzyme-Based Assays : These assays directly measure the effect of a compound on the activity of a specific enzyme. The inhibitory potential of silybin has been tested against a range of metabolic enzymes, including Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms. nih.gov For example, an inhibition assay using human liver microsomes and the probe substrate bupropion (B1668061) determined that silybin inhibits the CYP2B6 enzyme in a noncompetitive manner. thieme-connect.com Other assays have quantified the tyrosinase inhibitory activity of silybin derivatives, reporting IC₅₀ values that indicate their potency. mdpi.com The antihepatotoxic activity of silybin 11-O-phosphate was evaluated through an enzyme-based test measuring levels of Alanine Transaminase and Aspartate Aminotransferase in rats. nih.gov
Cell-Based Assays : These assays use living cells to assess the biological effects of a compound in a more complex physiological context. For instance, the effect of silybin on the expression of CYP2B6 has been studied in HepaRG cells. thieme-connect.com Metabolic flux studies in HepG2 cells, using stable isotope tracers, have been developed to track the influence of silybin on lipid metabolism pathways. nih.gov Additionally, a hemolysis assay using red blood cells has been employed to evaluate the biocompatibility of silymarin (B1681676) formulations. jpionline.org
| Assay Type | Target/Model | Purpose | Key Parameter(s) Measured | Citations |
| Enzyme Inhibition | CYP Isoforms (e.g., CYP2B6, CYP3A4) | To determine metabolic drug-drug interaction potential | IC₅₀, Inhibition mechanism (e.g., noncompetitive) | nih.govthieme-connect.com |
| Enzyme Inhibition | Tyrosinase | To screen for potential skin-lightening agents | IC₅₀ value | mdpi.com |
| Enzyme Activity | Alanine Transaminase (ALT), Aspartate Aminotransferase (AST) | To assess antihepatotoxic activity | Plasma enzyme levels | nih.gov |
| Protein Expression | HepaRG cells | To study the effect on enzyme expression | CYP2B6 protein levels | thieme-connect.com |
| Metabolic Flux | HepG2 cells | To investigate effects on cellular metabolism | Isotope incorporation into lipids | nih.gov |
| Biocompatibility | Human Red Blood Cells | To assess membrane-damaging effects | Percent hemolysis | jpionline.org |
Future Research Directions and Unresolved Questions
Elucidation of Comprehensive Pharmacodynamic and Pharmacokinetic Profiles in Advanced Preclinical Models
A critical next step in the development of Silybin (B1146174) 11-O-phosphate sodium salt is the thorough characterization of its pharmacodynamic (PD) and pharmacokinetic (PK) profiles. ontosight.ai While the phosphorylation of silybin is known to improve its water solubility and bioavailability, a deep understanding of how the phosphate (B84403) salt is absorbed, distributed, metabolized, and excreted (ADME) is still needed. ontosight.aimdpi.comnih.gov
Future research should employ advanced preclinical models that more closely mimic human physiology. This includes the use of sophisticated in vitro systems like 3D organoids and microfluidic "organ-on-a-chip" models, as well as more relevant in vivo animal models of disease. These models can provide more accurate predictions of human responses compared to traditional 2D cell cultures and standard animal models. mdpi.com
Key research questions to address include:
What are the precise mechanisms of absorption in the gastrointestinal tract?
How is the compound distributed to target tissues, and does it accumulate in specific organs?
What are the metabolic pathways of Silybin 11-O-phosphate sodium salt, and are the metabolites active?
What is the elimination half-life, and how does this influence potential dosing regimens?
Answering these questions will provide a solid foundation for designing effective clinical trials and optimizing the therapeutic use of this promising compound. ontosight.ai
Investigation of Stereoisomer-Specific Activities (Silybin A vs. Silybin B phosphate)
Silybin is a diastereomeric mixture of two main isomers, silybin A and silybin B. mdpi.comnih.gov Emerging evidence suggests that these stereoisomers can exhibit different biological activities. researchgate.netmdpi.com Therefore, it is crucial to investigate the specific activities of the phosphorylated forms of silybin A and silybin B.
Studies have shown that silybin A and silybin B can have distinct effects on cellular processes. For example, some research indicates that silybin B may be more potent in certain contexts, while other studies suggest silybin A has superior activity in different models. researchgate.netnih.gov The differential activity is likely due to the unique three-dimensional structures of the isomers, which influences their interaction with biological targets. researchgate.netmdpi.com
Future research should focus on:
Separating the phosphorylated diastereomers of silybin A and silybin B.
Conducting head-to-head comparisons of their biological activities in various preclinical models.
Investigating their individual pharmacokinetic and pharmacodynamic profiles.
This line of inquiry could lead to the development of isomer-specific therapies with enhanced efficacy and potentially reduced off-target effects.
Exploration of Novel Molecular Targets and Signaling Networks
While silybin is known to exert its effects through various mechanisms, including antioxidant and anti-inflammatory actions, the full spectrum of its molecular targets and the signaling networks it modulates remains to be fully elucidated. ontosight.aiupol.cziiarjournals.org The enhanced bioavailability of this compound may allow it to reach concentrations in the body sufficient to interact with a wider range of targets than the parent compound.
Research has implicated silybin and its parent compound silymarin (B1681676) in the modulation of several key signaling pathways involved in cancer and other diseases. These include the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and the modulation of various kinases and cell cycle proteins. upol.cziiarjournals.org
Future investigations should utilize advanced systems biology approaches, such as proteomics, transcriptomics, and metabolomics, to:
Identify novel protein binding partners of this compound.
Map the downstream signaling pathways affected by the compound.
Uncover previously unknown mechanisms of action.
A deeper understanding of its molecular interactions will be instrumental in identifying new therapeutic indications and for the rational design of combination therapies.
Development of Predictive Preclinical Models for Translational Research
A significant challenge in drug development is the translation of findings from preclinical models to clinical success. mdpi.com To improve the predictive value of preclinical research on this compound, there is a need to develop and utilize more sophisticated and relevant models.
This includes the use of patient-derived xenografts (PDXs) in oncology research, which involve implanting tumor tissue from a patient into an immunodeficient mouse. PDX models have been shown to better recapitulate the heterogeneity and drug response of human tumors. Furthermore, the development of humanized mouse models, which have a reconstituted human immune system, can provide valuable insights into the immunomodulatory effects of the compound.
The use of these advanced models will allow for a more accurate assessment of the therapeutic potential of this compound and increase the likelihood of successful clinical translation.
Synergistic Effects with Other Therapeutic Agents in Experimental Systems
A promising area of future research is the investigation of the synergistic effects of this compound with other therapeutic agents. upol.cz Silybin has been shown to enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin (B142131) in preclinical cancer models. upol.cznih.gov This suggests that the phosphorylated derivative could also act as a chemosensitizer, potentially allowing for lower doses of toxic chemotherapy drugs and reducing side effects.
Future studies should systematically explore combination therapies in various experimental systems. This could involve combining this compound with:
Standard-of-care chemotherapies.
Targeted therapies.
Immunotherapies.
Investigating these combinations could reveal synergistic interactions that lead to improved treatment outcomes. For instance, combining it with other drugs could enhance the anti-proliferative and apoptotic effects on cancer cells. nih.govupol.cz
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
